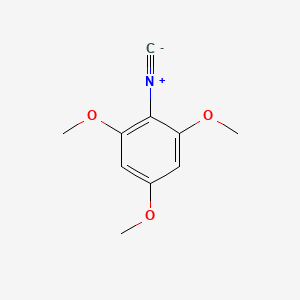
2-Isocyano-1,3,5-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyano-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of 1,3,5-trimethoxybenzene, where one of the hydrogen atoms is replaced by an isocyano group (-NC)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-1,3,5-trimethoxybenzene typically involves the introduction of an isocyano group to the 1,3,5-trimethoxybenzene framework. One common method involves the reaction of 1,3,5-trimethoxybenzene with a suitable isocyanide precursor under specific conditions. For example, the reaction can be carried out using a copper-catalyzed isocyanide insertion process, which is known for its efficiency and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyano group in the presence of catalysts like copper or palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4-ones, while substitution reactions can produce various substituted derivatives of 1,3,5-trimethoxybenzene .
Scientific Research Applications
2-Isocyano-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isocyano-1,3,5-trimethoxybenzene involves its interaction with molecular targets through the isocyano group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The pathways involved may include nucleophilic addition, cycloaddition, and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: The parent compound without the isocyano group.
2-Isocyano-1,3,5-trimethylbenzene: A similar compound with methyl groups instead of methoxy groups.
2-Isocyano-1,4-dimethoxybenzene: A related compound with a different substitution pattern.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-isocyano-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-11-10-8(13-3)5-7(12-2)6-9(10)14-4/h5-6H,2-4H3 |
InChI Key |
DVGQNCVUINSAOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+]#[C-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


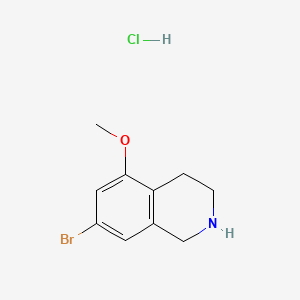
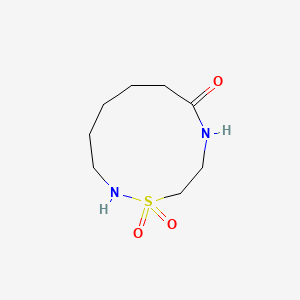

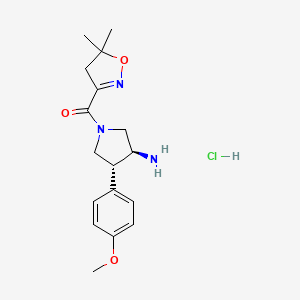

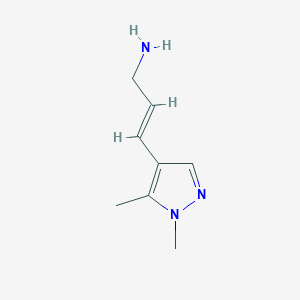

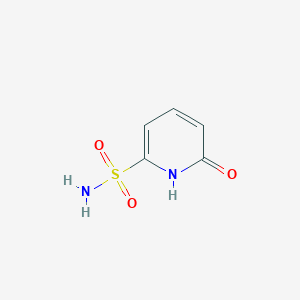
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)



